4-[4-(Methanesulfonyl)phenyl]but-3-yn-2-one
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Overview
Description
4-[4-(Methanesulfonyl)phenyl]but-3-yn-2-one is a chemical compound with the molecular formula C11H10O3S It is known for its unique structure, which includes a methanesulfonyl group attached to a phenyl ring, and a but-3-yn-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Methanesulfonyl)phenyl]but-3-yn-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoacetophenone and methanesulfonyl chloride.
Formation of Intermediate: The first step involves the reaction of 4-bromoacetophenone with methanesulfonyl chloride in the presence of a base like triethylamine to form the intermediate 4-(methanesulfonyl)acetophenone.
Alkyne Formation: The intermediate is then subjected to a Sonogashira coupling reaction with an alkyne, such as propargyl bromide, in the presence of a palladium catalyst and a copper co-catalyst to yield the final product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Methanesulfonyl)phenyl]but-3-yn-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the alkyne moiety to alkenes or alkanes.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (HO) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or palladium on carbon (Pd/C) with hydrogen gas (H) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[4-(Methanesulfonyl)phenyl]but-3-yn-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its reactive functional groups.
Industry: Used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[4-(Methanesulfonyl)phenyl]but-3-yn-2-one involves its interaction with molecular targets through its reactive functional groups. The methanesulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The alkyne moiety can participate in cycloaddition reactions, forming new chemical bonds and modifying biological molecules.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-3-butyn-2-one: Similar structure but lacks the methanesulfonyl group.
(Z)-4-Phenylbut-3-en-2-one: Contains a double bond instead of a triple bond in the but-3-yn-2-one moiety.
Uniqueness
4-[4-(Methanesulfonyl)phenyl]but-3-yn-2-one is unique due to the presence of both the methanesulfonyl group and the alkyne moiety
Properties
CAS No. |
923026-79-3 |
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Molecular Formula |
C11H10O3S |
Molecular Weight |
222.26 g/mol |
IUPAC Name |
4-(4-methylsulfonylphenyl)but-3-yn-2-one |
InChI |
InChI=1S/C11H10O3S/c1-9(12)3-4-10-5-7-11(8-6-10)15(2,13)14/h5-8H,1-2H3 |
InChI Key |
XWLKUMYJEXPZNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C#CC1=CC=C(C=C1)S(=O)(=O)C |
Origin of Product |
United States |
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